4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

Catalog No.
S13790689
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic aci...

Product Name

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

IUPAC Name

4-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

JORYUTJWBSJBDO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=C(C=NC=C1)C(=O)O

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a carboxylic acid. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.22 g/mol. The compound features a pent-4-yn-2-yl side chain attached to the amino group, which contributes to its distinct chemical properties and potential biological activities .

The reactivity of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid can be attributed to its functional groups:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
  • Carboxylic Acid Group: The carboxylic acid can undergo esterification or amidation, allowing for further functionalization.
  • Alkyne Reactivity: The presence of the alkyne moiety provides opportunities for cycloaddition reactions or transformations involving metal catalysts.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Research on 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid suggests potential biological activities, particularly in pharmacology. Compounds with similar structures often demonstrate:

  • Antimicrobial Properties: Many pyridine derivatives exhibit antibacterial and antifungal activities.
  • Anticancer Activity: Some studies indicate that pyridine-based compounds can inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

Further investigation is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid can be approached through several methods:

  • Nucleophilic Substitution: Starting from a suitable pyridine derivative, the amino group can be introduced via nucleophilic substitution with an appropriate alkyne precursor.
  • Carboxylation Reactions: Incorporating the carboxylic acid functionality can be achieved through carboxylation of the pyridine ring, followed by subsequent modifications to introduce the pentynyl group.
  • Multi-step Synthesis: A combination of functional group transformations may be employed, starting from simpler precursors to build the desired structure.

Each method requires careful optimization of reaction conditions to achieve high yields and purity.

4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Research: The compound can be utilized in synthetic chemistry for developing new materials or catalysts.
  • Agricultural Chemistry: Similar compounds are explored for their potential as agrochemicals, targeting pests or diseases in crops.

Interaction studies involving 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid are crucial for understanding its biological effects:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: These assays help determine whether the compound acts on specific biological targets, such as enzymes or receptors involved in disease processes.
  • In Vivo Studies: Animal models may be used to assess the pharmacokinetics and pharmacodynamics of the compound.

Such studies are essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid, which can help highlight its uniqueness:

Compound NameMolecular FormulaUnique Features
2-(Pent-4-enyl)aminopyridineC11H13NC_{11}H_{13}NContains a double bond instead of a triple bond
4-(Hexa-1-yne)aminopyridineC12H13NC_{12}H_{13}NLonger alkyne chain
6-(Pentynyl)aminopyridineC11H13NC_{11}H_{13}NDifferent position of amino group on the ring
3-(Butynyl)aminopyridineC10H11NC_{10}H_{11}NShorter alkyne chain

The unique combination of functional groups and the specific alkyne substitution pattern in 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid may confer distinct biological properties compared to these similar compounds, making it an interesting candidate for further research and development in medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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